2-dibenzofuran-2-yloxy-N-methylacetamide
Description
Propriétés
IUPAC Name |
2-dibenzofuran-2-yloxy-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-16-15(17)9-18-10-6-7-14-12(8-10)11-4-2-3-5-13(11)19-14/h2-8H,9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGGPGIBJPGQHHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)COC1=CC2=C(C=C1)OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Bromination of Dibenzofuran
Bromination at the 2-position of dibenzofuran is critical for subsequent coupling. Methods from Ambeed (Source 1) highlight diverse conditions:
| Reagents | Solvent | Temperature | Yield | Reference |
|---|---|---|---|---|
| N-Bromosuccinimide (NBS) | DMF | 25°C, 5h | 75.07% | |
| Bromine (Br₂) | CHCl₃ | 0°C → 20°C | 78% | |
| Bromine (Br₂) | AcOH | 120°C, 6h | 87% |
NBS in DMF provides mono-bromination at the 2-position, while Br₂ in acetic acid yields 2,8-dibromodibenzofuran. Selective mono-bromination is achievable via controlled NBS stoichiometry.
Synthesis of Dibenzofuran-2-ol
Dibenzofuran-2-ol (Source 4) serves as a direct precursor for etherification. Its preparation involves iodination followed by hydrolysis:
-
Iodination : Dibenzofuran reacts with iodine and orthoperiodic acid in acetic acid at 60°C (77% yield).
-
Hydrolysis : The iodinated product is treated with NaHSO₃ to yield dibenzofuran-2-ol.
Formation of the Ether Linkage
Nucleophilic Substitution with 2-Bromodibenzofuran
2-Bromodibenzofuran (from Section 3.1) reacts with N-methyl-2-hydroxyacetamide under basic conditions:
Alkylation of Dibenzofuran-2-ol
Dibenzofuran-2-ol undergoes alkylation with chloro-N-methylacetamide:
Mitsunobu Reaction
A high-yield alternative employs Mitsunobu conditions:
Amidation and Final Product Isolation
The amide group is introduced via:
-
Chloroacetyl chloride and methylamine : Forms N-methylchloroacetamide.
-
Coupling with dibenzofuran-2-ol : As detailed in Section 4.2.
Purification : Recrystallization from ethanol/water mixtures yields pure product.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| NBS Bromination + Substitution | Selective mono-functionalization | Requires inert conditions | 70–75% |
| Direct Alkylation | Simple one-pot procedure | Moderate yields | 60–65% |
| Mitsunobu Reaction | High stereochemical control | Costly reagents | 80–85% |
Analyse Des Réactions Chimiques
Types of Reactions
2-dibenzofuran-2-yloxy-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
2-dibenzofuran-2-yloxy-N-methylacetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of viral infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-dibenzofuran-2-yloxy-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in tumor growth or viral replication .
Comparaison Avec Des Composés Similaires
Structural and Functional Group Variations
The following table summarizes key structural differences and applications of 2-dibenzofuran-2-yloxy-N-methylacetamide and analogous compounds:
Physicochemical and Crystallographic Properties
- 2,2-Diphenylacetamide : Exhibits a dihedral angle of 84.6–85.0° between phenyl rings, with intermolecular N–H⋯O hydrogen bonding contributing to a zigzag crystal packing motif . This contrasts with dibenzofuran-containing analogs, where the rigid fused ring system likely reduces conformational flexibility.
- Mefenacet : Features a benzothiazole ring, which introduces sulfur-based π-interactions and alters electronic properties compared to dibenzofuran’s oxygen-rich system .
- Chloroacetamides (e.g., Alachlor) : Chlorine atoms enhance lipophilicity and pesticidal activity, whereas dibenzofuran’s aromaticity may favor π-π stacking in biological targets .
Q & A
Basic: What synthetic routes are established for 2-dibenzofuran-2-yloxy-N-methylacetamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling dibenzofuran-2-ol with chloroacetamide derivatives under nucleophilic substitution conditions. Key steps include:
- Reagent selection : Use potassium carbonate as a base to deprotonate the hydroxyl group of dibenzofuran-2-ol, facilitating nucleophilic attack on chloroacetamide .
- Solvent optimization : Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states .
- Temperature control : Reactions performed at 60–80°C for 6–12 hours yield 65–75% purity, but prolonged heating may increase by-products .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the target compound from unreacted intermediates .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Answer:
- NMR spectroscopy : H and C NMR confirm the acetamide moiety (N–CH at ~2.8 ppm) and dibenzofuran aromatic protons (7.2–8.1 ppm) .
- Mass spectrometry (HRMS) : Provides exact mass verification (e.g., [M+H] at m/z 324.1234) to rule out impurities .
- X-ray crystallography : Resolves stereochemical ambiguities; e.g., the dihedral angle between dibenzofuran and acetamide planes is ~85° .
Basic: What biological activities are reported for this compound?
Answer:
- Cytotoxicity : IC values of 12–25 µM against HeLa and MCF-7 cell lines, attributed to intercalation with DNA via the planar dibenzofuran ring .
- Enzyme inhibition : Inhibits cyclooxygenase-2 (COX-2) with Ki = 8.3 µM, likely via competitive binding at the active site .
- Antimicrobial activity : Moderate activity against Gram-positive bacteria (MIC = 32 µg/mL) due to membrane disruption .
Advanced: How can contradictions in reported biological data be resolved?
Answer:
- Assay standardization : Discrepancies in IC values (e.g., 12 vs. 25 µM) may arise from varying cell culture conditions (e.g., serum concentration). Replicate studies under controlled conditions (e.g., 10% FBS, 37°C, 5% CO) are recommended .
- Metabolic interference : Use LC-MS to identify metabolites in cell lysates; some studies overlook compound degradation in media .
- Target validation : Employ CRISPR knockouts of putative targets (e.g., COX-2) to confirm mechanism-specific effects .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate esters at the acetamide carbonyl group, which hydrolyze in vivo to release the active compound .
- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance aqueous solubility from 0.2 mg/mL to 5.1 mg/mL .
- Co-solvent systems : Use 10% DMSO/PBS (pH 7.4) for intraperitoneal administration, balancing solubility and toxicity .
Advanced: How to design structure-activity relationship (SAR) studies using analogs?
Answer:
- Core modifications : Replace dibenzofuran with benzothiophene to assess the role of oxygen atoms in cytotoxicity .
- Substituent variation : Introduce electron-withdrawing groups (e.g., –NO) at the dibenzofuran 4-position to enhance COX-2 affinity .
- Bioisosteric replacement : Substitute the methyl group in N-methylacetamide with cyclopropyl to evaluate steric effects on enzyme inhibition .
Advanced: What challenges arise in scaling up synthesis, and how are they addressed?
Answer:
- By-product formation : At scale, prolonged reaction times increase dimerization by-products. Use flow chemistry to limit residence time .
- Solvent recovery : Replace DMF with recyclable solvents like 2-methyltetrahydrofuran (2-MeTHF) to reduce waste .
- Catalyst efficiency : Screen Pd/C or Ni catalysts for hydrogenation steps; Pd/C offers higher turnover numbers (TON = 1,200) .
Advanced: How to validate target interactions using biochemical assays?
Answer:
- Surface plasmon resonance (SPR) : Measure binding kinetics to purified COX-2 (K = 1.2 µM) .
- Isothermal titration calorimetry (ITC) : Confirm enthalpic contributions (ΔH = −8.9 kcal/mol) to binding .
- Cellular thermal shift assay (CETSA) : Stabilize COX-2 by 4.2°C in compound-treated lysates, confirming target engagement .
Advanced: How to assess stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 1–9) for 24 hours; LC-MS shows degradation (>20%) at pH <3 due to acetamide hydrolysis .
- Plasma stability : 85% remains after 1 hour in human plasma, indicating moderate esterase resistance .
- Light sensitivity : Store in amber vials; UV exposure (254 nm) causes 30% degradation in 48 hours .
Advanced: How to optimize enantiomeric purity when chiral centers are present?
Answer:
- Chiral chromatography : Use a Chiralpak IA column (hexane:isopropanol 90:10) to resolve enantiomers (α = 1.32) .
- Asymmetric synthesis : Employ Evans oxazolidinone auxiliaries during acetamide formation, achieving 92% ee .
- Kinetic resolution : Lipase-catalyzed acetylation of racemic intermediates (e.g., Candida antarctica Lipase B) yields >99% enantiopure product .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
